molecular formula C13H11F2N3O B5775217 N-(2,4-DIFLUOROPHENYL)-N'-(3-PYRIDYLMETHYL)UREA

N-(2,4-DIFLUOROPHENYL)-N'-(3-PYRIDYLMETHYL)UREA

Cat. No.: B5775217
M. Wt: 263.24 g/mol
InChI Key: LZGBONBIPINSCH-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA is a chemical compound known for its unique structure and properties It consists of a urea backbone with a 2,4-difluorophenyl group and a 3-pyridylmethyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA typically involves the reaction of 2,4-difluoroaniline with 3-pyridylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-DIFLUOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,4-difluorophenyl)-N’-(3-pyridylmethyl)urea oxide, while reduction may produce N-(2,4-difluorophenyl)-N’-(3-pyridylmethyl)amine.

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-N’-(3-pyridylmethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(2,4-Difluorophenyl)-N’-(3-pyridylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(2,4-DIFLUOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and pyridylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGBONBIPINSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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